molecular formula C24H20N2O5 B2739836 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-69-4

3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2739836
CAS No.: 862829-69-4
M. Wt: 416.433
InChI Key: FOOCJKVBUDXXHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran ring, followed by the introduction of the amide and methoxy groups. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzofuran and phenyl), the polar amide group, and the electron-donating methoxy groups. These features could influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Characterization

3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide, due to its structural complexity, often involves in the synthesis and characterization studies aiming at exploring its potential applications. For example, compounds synthesized from related structures have been analyzed for their antimicrobial properties and molecular docking studies, indicating a broad spectrum of potential biological activities and interactions (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Properties

Compounds structurally related to this compound have been evaluated for antimicrobial activities. Their synthesis, characterization, and the subsequent biological evaluation highlight the potential of these compounds in developing new antimicrobial agents, showcasing the importance of structural modification in enhancing biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. Compounds similar to this compound have been subjected to docking studies to predict their binding affinities and modes, providing insights into their potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCJKVBUDXXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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